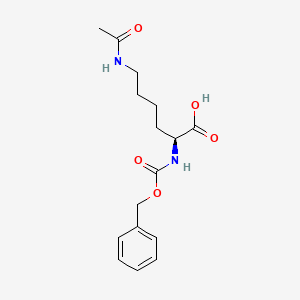
N,N-Diethylsulfamic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Diethylsulfamic Acid can be synthesized through the reaction of diethylamine with sulfamic acid under controlled conditions. The reaction typically involves the use of a solvent such as water or ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethylsulfamic Acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in substitution reactions where the sulfamic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfamic acid derivatives .
Aplicaciones Científicas De Investigación
N,N-Diethylsulfamic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism by which N,N-Diethylsulfamic Acid exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with these targets, leading to modifications in their structure and function. The pathways involved in these interactions are complex and depend on the specific application and conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N-Diethylsulfamic Acid include:
Sulfamic Acid: A strong inorganic acid with similar reactivity.
N-Methylsulfamic Acid: Another derivative with comparable chemical properties.
N-Ethylsulfamic Acid: A closely related compound with similar applications
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its diethyl groups provide steric hindrance, affecting its reactivity compared to other sulfamic acid derivatives.
Propiedades
Fórmula molecular |
C4H11NO3S |
|---|---|
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
diethylsulfamic acid |
InChI |
InChI=1S/C4H11NO3S/c1-3-5(4-2)9(6,7)8/h3-4H2,1-2H3,(H,6,7,8) |
Clave InChI |
NXFNZLHFBJYCPG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)


![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B13417271.png)
![2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide](/img/structure/B13417273.png)
